Acalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acalisib GS-9820 CAL-120 identification

Selectivity and Mechanism of Action

Acalisib is designed as an isoform-specific inhibitor with high selectivity for the p110δ catalytic subunit of Class I PI3K, which is predominantly expressed in leukocytes [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various kinases, demonstrating its selectivity profile [3] [4] [5]:

| Kinase Target | IC₅₀ (nM) |

|---|---|

| p110δ (PIK3CD) | 12.7 - 14 |

| p110γ (PIK3CG) | 1389 |

| p110β (PIK3CB) | 3377 |

| p110α (PIK3CA) | 5441 |

| hVps34 (PIK3C3) | 12682 |

| DNA-PK (PRKDC) | 18749 |

This data shows this compound has 114- to 400-fold selectivity for p110δ over other Class I PI3K enzymes and shows no significant activity against Class II/III PI3K family members or related proteins like mTOR [1]. By inhibiting p110δ, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to reduced cell proliferation and induction of cell death [5] [2].

Key Experimental Protocols

The search results reference several experimental methodologies used to characterize this compound.

1. In Vitro Kinase Assay [5] This biochemical assay measures the direct inhibitory activity of this compound on PI3K lipid kinase activity.

- Procedure: A stock solution of this compound is prepared in DMSO. Ten-point dose-response curves are generated over a concentration range (e.g., 5 to 10,000 nM) with ATP concentrations set at the Km for each specific PI3K enzyme. The inhibition of lipid kinase activity is then quantified.

- Application: Used to determine the IC₅₀ values for different PI3K isoforms and assess selectivity.

2. Cell-Based PI3K Isoform-Selective Assays [5] These assays validate target engagement and functional selectivity in a cellular context.

- Procedure: Use cell lines with known dependencies on specific PI3K isoforms. For example, murine embryonic fibroblasts are serum-starved, pre-treated with increasing concentrations of this compound, and then stimulated with:

- PDGF (10 ng/mL) to activate PI3Kα signaling.

- Lysophosphatidic Acid (LPA) (10 μM) to activate PI3Kβ signaling.

- Readout: Cell lysates are analyzed by Western blot to measure levels of phosphorylated Akt (pAkt) and total Akt. The concentration of this compound required to reduce pathway activation by 50% is calculated.

3. Cell Viability Assay (MTT Assay) [5] This assesses the compound's effect on cancer cell survival and proliferation.

- Procedure: Cells (e.g., RAW264.7 cell line) are seeded in 96-well plates and allowed to attach. They are then exposed to this compound across a concentration range (e.g., 100 pM to 10 μM) for 24 hours. MTT substrate is added and converted to formazan by living cells. The absorbance is measured, and the percentage of viable cells relative to the control is calculated.

Clinical Development Status

This compound has been evaluated in human clinical trials for hematologic cancers.

- Clinical Trial: A Phase 1b study (NCT01705847) was conducted by Gilead Sciences to evaluate the safety and efficacy of this compound in subjects with relapsed or refractory lymphoid malignancies [1] [6]. The final results of this study have been published [6], indicating the completion of this stage of clinical investigation.

Key Insights for Researchers

- Research-Grade Compound: this compound is marketed explicitly "for research use only" by chemical suppliers [1] [4] [5].

- Formulation Guidance: Suppliers provide detailed protocols for preparing stock solutions and in vivo formulations. For example, a common in vivo formulation uses 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve a clear solution at 4 mg/mL [1].

- Broader Context: this compound is part of a growing class of PI3Kδ inhibitors, which includes FDA-approved drugs like idelalisib and duvelisib, underscoring the importance of this therapeutic target in hematologic cancers [7] [2].

References

- 1. This compound (GS-9820) | PI3K inhibitor - Selleck Chemicals [selleckchem.com]

- 2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 3. ( this compound - CAL ) ( 120 - GS ) is a potent and selective inhibitor of PI... 9820 [targetmol.com]

- 4. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 5. ( this compound - GS ) | PI3K p110δ inhibitor | CAS 870281-34-8 | Buy... 9820 [invivochem.com]

- 6. Final results of a phase 1b study of the safety and efficacy ... [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoinositide 3-kinase inhibitor [en.wikipedia.org]

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of Acalisib [1] [2] [3].

| Property | Description |

|---|---|

| Systematic Name | 6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]-4(3H)-quinazolinone [2] |

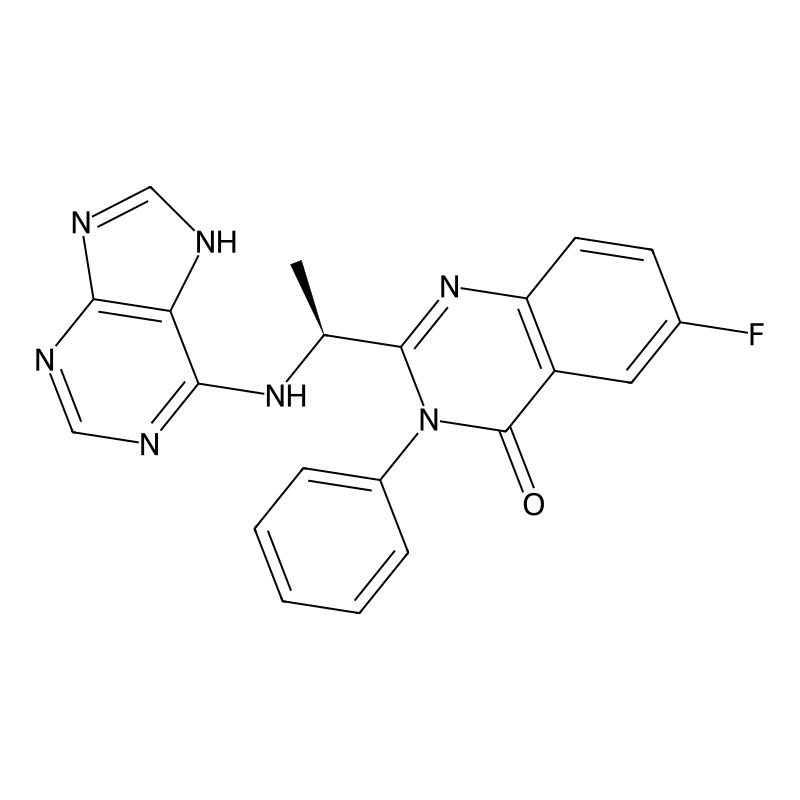

| Molecular Formula | C₂₁H₁₆FN₇O [1] [3] [4] |

| Molecular Weight | 401.4 g/mol [3] [4] |

| CAS Number | 870281-34-8 [1] [3] [4] |

| Synonyms | GS-9820, CAL-120 [1] [3] [4] |

| Mechanism of Action | Potent and selective oral inhibitor of PI3Kδ [5] |

This compound exhibits high selectivity for PI3Kδ. The table below shows its inhibitory activity (IC50) against different PI3K isoforms and related kinases [3] [4].

| Kinase Target | IC50 (nM) |

|---|---|

| PI3Kδ (p110δ) | 12.7 - 14 nM [5] [4] |

| PI3Kγ (p110γ) | 1,389 nM [3] [4] |

| PI3Kβ (p110β) | 3,377 nM [3] [4] |

| PI3Kα (p110α) | 5,441 nM [3] [4] |

| hVps34 | 12,682 nM [3] [4] |

| DNA-PK | 18,749 nM [3] [4] |

Clinical Trial Data from Phase 1b Study

Final results from a Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [5]. Key patient demographics, efficacy, and safety outcomes are summarized below.

Patient Demographics and Trial Design [5]

- Patients: 38 treated patients.

- Median Age: 69 years (range 48-81).

- Cancer Types: CLL (57.9%), NHL (39.5%), Hodgkin's Lymphoma (2.6%).

- Prior Therapies: Median of 3 prior lines of therapy.

- Dosing: Oral this compound at 50, 100, 200, and 400 mg twice daily.

Efficacy Outcomes [5]

| Efficacy Measure | Overall (N=38) | CLL Patients | NHL/HL Patients |

|---|---|---|---|

| Overall Response Rate (ORR) | 42.1% (16 PR) | 53.3% | 28.6% |

| Lymph Node Response | - | 85.7% | 36.4% |

| Median Progression-Free Survival (PFS) at 400 mg BID | 8.2 months | 16.6 months | 4.0 months |

Safety Profile [5] The most frequent treatment-emergent adverse events (TEAEs) considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. Grade 3 or higher this compound-related AEs occurred in 55.3% of patients. Serious adverse events included grade ≥3 infections (e.g., pneumonia) and elevated liver enzymes (ALT/AST). These toxicities are consistent with the known immune-mediated class effects of PI3Kδ inhibitors [5].

Experimental Protocols and Research Use

For research purposes, this compound is typically handled as follows. These protocols are for preclinical research only.

In Vitro Cell-Based Assays [4]

- Stock Solution: Often prepared in DMSO at a high concentration (e.g., 10-100 mM).

- Working Concentration: The effective concentration varies by experiment. In a basophil activation assay measuring inhibition of IgE-mediated CD63 expression, this compound showed an EC50 of 14 nM [5].

- Control Considerations: Due to its high selectivity, this compound is useful for isolating the role of PI3Kδ in signaling pathways.

In Vivo Administration (Preclinical Models) [4]

- Formulation: Can be prepared in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline.

- Dosage: A dose of 10 mg/kg has been used in mouse xenograft models to assess efficacy [4].

- Route of Administration: Oral gavage.

PI3Kδ Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific role of PI3Kδ, which is inhibited by this compound.

This compound specifically blocks the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and is a key mediator of the B-cell receptor (BCR) signaling pathway [6] [7]. By inhibiting the production of PIP₃, this compound disrupts downstream survival and proliferation signals in malignant B-cells, leading to tumor growth inhibition [5] [7].

Interpretation of Clinical and Research Data

- Clinical Status: this compound remains an investigational drug. The Phase 1b trial demonstrated clinical activity but also highlighted toxicity challenges (infections, liver toxicity, diarrhea) common to the PI3Kδ inhibitor class [5] [6]. Its future development is uncertain.

- Research Utility: this compound's high selectivity makes it a valuable tool compound in preclinical research for dissecting the specific roles of PI3Kδ in immune cell function and oncogenic signaling [5] [4].

References

- 1. Compound this compound [chemdiv.com]

- 2. This compound | C21H16FN7O [chemspider.com]

- 3. | PI3K | TargetMol this compound [targetmol.com]

- 4. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 5. Final results of a phase 1b study of the safety and efficacy ... [nature.com]

- 6. Preclinical pharmacokinetic characterization of amdizalisib, ... [frontiersin.org]

- 7. Research advances on selective phosphatidylinositol 3 ... [sciencedirect.com]

Comprehensive Technical Guide to PI3K Delta Inhibitors: Mechanism, Clinical Development, and Research Methodologies

Introduction to PI3K Delta Biology and Significance

The phosphoinositide 3-kinase delta (PI3Kδ) isoform represents a critical signaling node in hematopoietic cell function and has emerged as a valuable therapeutic target for both oncological and immunological disorders. As a class IA PI3K, PI3Kδ exists as a heterodimer consisting of a p110δ catalytic subunit and a p85 regulatory subunit, primarily expressed in leukocytes where it regulates B-cell and T-cell activation, migration, and survival. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ expression is largely restricted to hematopoietic cells, offering a unique opportunity for targeted therapeutic intervention with reduced off-target effects [1] [2]. The pivotal role of PI3Kδ in immune cell signaling is demonstrated by the fact that gain-of-function mutations in the PIK3CD gene encoding p110δ lead to activated PI3K delta syndrome (APDS), a primary immunodeficiency disorder characterized by recurrent infections, lymphoproliferation, and increased cancer susceptibility [3] [4].

The therapeutic potential of PI3Kδ inhibition was first validated in hematologic malignancies, where dysregulated PI3K signaling contributes to tumor cell proliferation and survival. Idelalisib (CAL-101) became the first FDA-approved PI3Kδ inhibitor in 2014 for relapsed chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), establishing PI3Kδ as a clinically validated target [4] [5]. Since then, additional PI3Kδ inhibitors have received regulatory approval, while many others are in various stages of clinical development. The clinical application of these agents has revealed both significant therapeutic benefits and unique safety considerations, including immune-mediated toxicities such as autoimmune dysfunction, opportunistic infections, and inflammatory sequelae [5]. This comprehensive review examines the current state of PI3Kδ inhibitor development, structural mechanisms of inhibition, clinical applications, experimental methodologies, and future directions in the field.

PI3K Delta Signaling and Structural Biology

PI3Kδ Signaling Pathway Mechanics

The PI3Kδ signaling cascade initiates when extracellular stimuli such as antigen recognition, cytokine signals, or chemokine gradients activate surface receptors on immune cells, including B-cell receptors (BCR), T-cell receptors (TCR), Fc receptors, and various G-protein-coupled receptors (GPCRs). Upon receptor engagement, the p85 regulatory subunit of PI3Kδ binds to phosphorylated tyrosine residues (YXXM motifs) on activated receptors or adaptor proteins, resulting in relief of inhibitory constraints on the p110δ catalytic subunit and its recruitment to the plasma membrane [1] [6]. The activated p110δ then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 [1].

The production of PIP3 initiates a downstream signaling cascade wherein PDK1 phosphorylates AKT at Thr308, leading to full AKT activation upon phosphorylation at Ser473 by mTORC2. Activated AKT in turn regulates numerous substrates controlling cell survival, proliferation, metabolism, and differentiation. The PI3Kδ signaling pathway is negatively regulated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [1] [6]. In pathological conditions, including cancer and autoimmune diseases, this pathway becomes constitutively activated through various mechanisms such as PI3K mutations, PTEN loss, or chronic receptor stimulation, resulting in uncontrolled cell growth and survival. The following diagram illustrates the core PI3Kδ signaling pathway and its regulation:

Figure 1: The PI3Kδ Signaling Pathway. PI3Kδ activates upon stimulation of various immune cell receptors, converting PIP2 to PIP3 and triggering downstream effectors including AKT, mTOR, and FOXO transcription factors to regulate critical cellular processes. The pathway is negatively regulated by PTEN [1] [6].

Structural Features of PI3Kδ

The p110δ catalytic subunit shares a conserved domain architecture with other class I PI3K isoforms, consisting of five fundamental domains: an adaptor-binding domain (ABD) that facilitates interaction with the p85 regulatory subunit; a Ras-binding domain (RBD) that engages small GTPases; a C2 domain that mediates membrane association; a helical domain that serves as a structural scaffold; and a C-terminal kinase domain that contains the catalytic activity [6] [7]. The p85 regulatory subunit contains SH3, BH, and two SH2 domains (nSH2 and cSH2) connected by an iSH2 domain. Under basal conditions, the iSH2 domain of p85 binds to the p110δ catalytic subunit, maintaining it in an autoinhibited state. Upon activation, the nSH2 and cSH2 domains of p85 bind to phosphorylated tyrosines on activated receptors or adaptor proteins, inducing a conformational change that relieves the inhibitory constraint on p110δ and allows its translocation to the plasma membrane [6].

The crystal structure of p110δ has revealed important insights into the molecular basis for isoform selectivity. Although the ATP-binding site is highly conserved across all class I PI3K isoforms, p110δ exhibits unique conformational flexibility and contains distinctive active-site residues that do not contact ATP, creating opportunities for developing selective inhibitors [7]. Specifically, p110δ possesses a selectivity pocket that can accommodate specific chemical moieties not tolerated by other isoforms. Structural analyses have demonstrated that selective PI3Kδ inhibitors can adopt a characteristic twisted propeller conformation that cannot be achieved by pan-PI3K inhibitors, largely due to steric hindrance in other isoforms [8]. This structural understanding has facilitated the rational design of increasingly selective PI3Kδ inhibitors with improved therapeutic indices.

Table 1: Structural Domains of PI3Kδ and Their Functional Roles

| Domain | Location | Key Functions | Structural Features |

|---|---|---|---|

| ABD (Adaptor-Binding Domain) | N-terminal | Mediates interaction with p85 regulatory subunit | Forms tight complex with iSH2 domain of p85 |

| RBD (Ras-Binding Domain) | Adjacent to ABD | Binds to activated GTP-bound Ras | Different orientation relative to kinase domain compared to other isoforms |

| C2 Domain | Central region | Mediates membrane attachment | Binds phospholipid head groups |

| Helical Domain | Between C2 and kinase domains | Structural scaffold, regulatory functions | Unique conformation in p110δ |

| Kinase Domain | C-terminal | Catalytic activity, ATP binding | Contains ATP-binding cleft, conformational flexibility enables selectivity |

Clinical Landscape of PI3K Delta Inhibitors

Approved PI3Kδ Inhibitors

The clinical development of PI3Kδ inhibitors has resulted in several FDA-approved agents with distinct therapeutic applications and safety profiles. Idelalisib (Zydelig) emerged as the first-in-class PI3Kδ inhibitor, receiving accelerated approval in 2014 for relapsed CLL (in combination with rituximab), SLL, and FL [4] [5]. This breakthrough approval demonstrated the clinical validity of PI3Kδ inhibition in hematologic malignancies and spurred further development in this class. Subsequently, duvelisib (Copiktra), a dual PI3Kδ/γ inhibitor, received FDA approval in 2018 for relapsed or refractory CLL/SLL and FL [4]. The most recent addition to this class is leniolisib (Joenja), which gained FDA approval in 2023 for activated PI3K delta syndrome (APDS), representing the first PI3Kδ inhibitor approved for a non-oncological indication and highlighting the expanding therapeutic applications of these agents [3] [4].

Each of these approved agents exhibits distinct selectivity profiles and clinical characteristics. Idelalisib demonstrates high selectivity for p110δ over other PI3K isoforms, with an IC50 of 2.5 nM against PI3Kδ and >30-fold selectivity relative to other isoforms [2]. Duvelisib exhibits dual inhibition of both p110δ (IC50 = 2.5 nM) and p110γ (IC50 = 27 nM), potentially providing enhanced immunosuppressive effects through simultaneous targeting of both adaptive and innate immune signaling [4] [2]. Leniolisib represents a structurally distinct PI3Kδ inhibitor based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, which was specifically designed to address the poor solubility and polymorph formation issues observed with earlier quinazoline-based compounds [3]. This structural innovation resulted in improved pharmaceutical properties and a potentially more favorable safety profile for chronic administration in non-oncological indications.

Investigational PI3Kδ Inhibitors in Clinical Development

The robust pipeline of PI3Kδ inhibitors in clinical development reflects continued interest in targeting this pathway across various disease indications. Currently, there are more than 25 pipeline PI3K inhibitors in various stages of development, with over 20 companies actively pursuing their development [9]. Notable investigational agents include parsaclisib (PI3Kδ inhibitor) currently in Phase III trials for follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, myelofibrosis, and warm antibody autoimmune hemolytic anemia [4]. Similarly, zandelisib (ME-401) is being evaluated in Phase III trials for indolent non-Hodgkin lymphoma [4]. Other promising candidates in earlier stages of development include BGB-10188 (Phase I/II), a PI3Kδ inhibitor being evaluated in combination with the anti-PD-1 antibody tislelizumab for hematological malignancies and solid tumors [9] [2].

The clinical development of PI3Kδ inhibitors has also encountered significant challenges, particularly regarding toxicity management and identifying optimal therapeutic contexts. Several previously promising PI3Kδ inhibitors have been discontinued or withdrawn from the market due to safety concerns. For instance, umbralisib was voluntarily withdrawn from the U.S. market in 2022 due to decreased overall survival and increased serious adverse events observed in post-marketing requirements [4]. Similarly, development of the pan-PI3K inhibitor buparlisib was largely discontinued in breast cancer due to excessive side effects including hyperglycemia, hepatotoxicity, and mood disturbances [4]. These setbacks highlight the importance of careful patient selection, appropriate dosing strategies, and vigilant toxicity management in the clinical development of PI3Kδ inhibitors.

Table 2: Clinically Approved PI3K Delta Inhibitors

| Drug Name | Brand Name | Approval Year | Key Indications | Selectivity Profile | Notable Characteristics |

|---|---|---|---|---|---|

| Idelalisib | Zydelig | 2014 | Relapsed CLL/SLL, FL | PI3Kδ selective (IC50 = 2.5 nM) | First-in-class, >30-fold isoform selectivity |

| Duvelisib | Copiktra | 2018 | Relapsed CLL/SLL, FL | PI3Kδ/γ dual (IC50 = 2.5/27 nM) | Targets both adaptive and innate immunity |

| Leniolisib | Joenja | 2023 | APDS/PASLI | PI3Kδ selective (IC50 = 1.1 nM) | First non-oncological indication, improved solubility |

| Umbralisib | Ukoniq | 2021 (withdrawn 2022) | Relapsed MZL, FL | PI3Kδ/CK1ε inhibitor | Also casein kinase-1ε inhibition, withdrawn for safety concerns |

Mechanisms of Resistance and Toxicity

Resistance Mechanisms to PI3Kδ Inhibition

The emergence of resistance mechanisms presents a significant challenge to the long-term efficacy of PI3Kδ inhibitors in clinical practice. Both intrinsic and acquired resistance have been observed, mediated through multiple molecular mechanisms. Upregulation of alternative signaling pathways represents a common resistance mechanism, wherein cancer cells activate compensatory survival signaling through parallel pathways such as MAPK/ERK, JAK/STAT, or alternative PI3K isoforms [1] [6]. For instance, in HER2-amplified cancers treated with p110α-specific inhibitors, p110β has been shown to mediate reactivation of AKT signaling through GPCRs, suggesting that concomitant inhibition of both p110α and p110β may induce greater antitumor efficacy in these contexts [1]. Additionally, acquired mutations in PI3K pathway components can confer resistance, including mutations in the p110δ catalytic subunit itself (PIK3CD), its regulatory partners (PIK3R1), or downstream effectors such as AKT and mTOR [1].

The tumor microenvironment also plays a crucial role in mediating resistance to PI3Kδ inhibitors. Stromal cell interactions can provide survival signals that protect tumor cells from PI3Kδ inhibition, while immune evasion mechanisms can limit the antitumor immune responses that contribute to the efficacy of these agents [2]. Furthermore, feedback loops within the PI3K pathway itself can promote resistance; for example, inhibition of PI3K signaling can relieve feedback inhibition of receptor tyrosine kinases, leading to their reactivation and subsequent pathway reactivation [6]. The use of PI3K inhibitors has been shown to favor selection of tumor cells with PTEN loss or mutations in PI3K regulatory genes, enabling bypass of PI3K dependency altogether [6]. Understanding these diverse resistance mechanisms is critical for developing rational combination strategies to overcome or prevent resistance.

Toxicity Profiles and Management Strategies

PI3Kδ inhibitors are associated with a constellation of class-specific toxicities that require careful monitoring and proactive management. The most common adverse events include infectious complications (bacterial, viral, and fungal), autoimmune toxicities (colitis, hepatitis, pneumonitis), cutaneous reactions, and metabolic disturbances (hyperglycemia, hypertriglyceridemia) [5]. These toxicities arise from the essential role of PI3Kδ in both adaptive and innate immunity; inhibition of this pathway compromises immune regulatory functions, leading to breakdown of tolerance and impaired control of opportunistic pathogens. The incidence and severity of these toxicities vary among different PI3Kδ inhibitors, with the dual PI3Kδ/γ inhibitor duvelisib demonstrating a somewhat distinct toxicity profile characterized by higher rates of inflammatory and infectious complications compared to the more selective PI3Kδ inhibitor idelalisib [5].

Management of these toxicities requires a multidisciplinary approach and vigilant monitoring. Current guidelines recommend baseline and periodic assessments for infections, hepatic function, pulmonary symptoms, and dermatological changes. Specific management strategies include prophylactic antimicrobials (particularly for Pneumocystis jirovecii pneumonia and herpes viruses), prompt evaluation of diarrheal symptoms with colonoscopy and biopsy for suspected colitis, and aggressive management of hyperglycemia with appropriate antidiabetic agents [5]. Dose modifications (interruption or reduction) and corticosteroids are frequently employed for moderate to severe immune-mediated toxicities. The recent approval of leniolisib for APDS demonstrated a more favorable safety profile in this non-oncological context, suggesting that dosing schedule optimization and appropriate patient selection may mitigate some of the class-specific toxicities [3] [4].

Table 3: Major Resistance Mechanisms and Management Approaches for PI3Kδ Inhibitors

| Resistance Mechanism | Molecular Basis | Potential Overcoming Strategies |

|---|---|---|

| Upregulation of Alternative Pathways | Activation of MAPK, JAK/STAT, or other survival pathways | Combination with pathway-specific inhibitors (e.g., MEK, JAK inhibitors) |

| Feedback Loop Activation | Relief of RTK feedback inhibition leading to pathway reactivation | Intermittent dosing schedules, combination with RTK inhibitors |

| Acquired PI3K Mutations | Mutations in PIK3CD, PIK3R1, or downstream effectors | Next-generation inhibitors targeting mutant forms, combination with downstream inhibitors |

| Tumor Microenvironment Protection | Stromal-derived survival signals, immune suppression | Combination with immunomodulatory agents, targeting stromal components |

| ISOFORM Switching | Compensatory activation of other PI3K isoforms (e.g., p110β) | Pan-PI3K inhibitors or isoform-specific combination approaches |

Experimental Approaches and Methodologies

Biochemical and Cellular Assays for PI3Kδ Inhibition

The evaluation of PI3Kδ inhibitory activity employs a hierarchical approach encompassing biochemical assays, cellular models, and functional immune assays. Standard biochemical assays measure the direct inhibition of purified p110δ enzyme activity using formats such as KGlo or ADAPTA that quantify ATP consumption during the lipid kinase reaction [3]. These assays determine the half-maximal inhibitory concentration (IC50) against p110δ and other PI3K isoforms to establish selectivity profiles. For cellular target engagement, inhibition of phosphorylated AKT (pAKT) formation is commonly assessed in Rat-1 fibroblasts or other cell lines following stimulation with growth factors or cytokines [3]. Additionally, B-cell activation assays measuring surface expression of CD86 following anti-IgM stimulation in mouse splenocytes or in whole blood provide a physiologically relevant assessment of functional PI3Kδ inhibition in immune cells [3].

More specialized assays have been developed to evaluate specific aspects of PI3Kδ inhibitor activity. For instance, the assessment of immune cell function encompasses proliferation assays, cytokine production, chemotaxis, and antibody secretion [2]. Evaluation of novel mechanisms such as targeted protein degradation requires additional methodologies including cellular thermal shift assays (CETSA), immunofluorescence microscopy, and western blotting to demonstrate reduced target protein levels [10]. The recently developed allosteric PI3Kδ inhibitors like roginolisib require specialized binding assays to characterize their unique mechanism of action [9]. For compounds with purported CNS activity, blood-brain barrier penetration assessments using MDCK-MDR1 transwell models or in vivo microdialysis are essential [8].

In Vivo Evaluation and Pharmacodynamic Assessment

In vivo models for evaluating PI3Kδ inhibitors encompass both oncological models and inflammatory disease models. For hematological malignancies, human tumor xenograft models in immunocompromised mice (e.g., TMD8 lymphoma model) and genetically engineered mouse models of leukemia/lymphoma are commonly employed [1] [2]. Syngeneic tumor models in immunocompetent mice provide the additional benefit of evaluating the role of the immune system in antitumor responses. For inflammatory and autoimmune indications, collagen-induced arthritis models in rats or mice represent a well-established system for evaluating efficacy in rheumatoid arthritis [3]. Additionally, specific models such as the APDS mouse model with PIK3CD gain-of-function mutations provide clinically relevant systems for evaluating compounds like leniolisib [3].

Pharmacodynamic assessment in these models typically includes measurement of pAKT suppression in tumor tissues or immune cells, inhibition of B-cell activation (CD86 expression), and reduction of antigen-specific antibody production [3]. For novel protein-degrading PI3Kδ inhibitors like inavolisib, demonstration of reduced p110α protein levels in tumors represents an additional pharmacodynamic endpoint [10]. Pharmacokinetic-pharmacodynamic relationships are crucial for establishing target engagement and guiding clinical dose selection. The rat collagen-induced arthritis model has proven particularly valuable for establishing PK/PD relationships and demonstrating prophylactic versus therapeutic efficacy [3].

Future Directions and Emerging Strategies

The future development of PI3Kδ inhibitors is evolving along several promising trajectories aimed at enhancing therapeutic efficacy while mitigating toxicity concerns. One significant advancement involves the development of allosteric inhibitors such as roginolisib and STX-478 that exploit unique binding sites outside the conserved ATP-binding cleft, potentially enabling greater isoform selectivity and improved safety profiles [9]. These allosteric modulators utilize a unique binding mode that, when combined with high selectivity for PI3Kδ, may improve tolerability compared to earlier generation inhibitors [9]. Another innovative approach involves targeted protein degradation using proteolysis-targeting chimeras (PROTACs), as exemplified by inavolisib and ETX-636, which not only inhibit PI3Kα activity but also induce degradation of the mutated p110α protein, potentially offering more durable pathway suppression and reduced compensatory feedback activation [10] [6].

Rational combination strategies represent another key direction for maximizing the therapeutic potential of PI3Kδ inhibitors. Preclinical and clinical evidence supports combining PI3Kδ inhibitors with other targeted agents to overcome resistance and enhance efficacy. Notable combinations include triple therapy approaches in HR+/HER2- breast cancer, where the combination of PI3Kδ inhibitors with CDK4/6 inhibitors and endocrine therapy has demonstrated superior efficacy compared to doublet combinations [10]. Similarly, combinations with immune checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies are being explored to enhance antitumor immune responses, particularly in lymphoma and solid tumors [2]. The ongoing exploration of these novel therapeutic strategies reflects a maturation of the field beyond simple ATP-competitive inhibition toward more sophisticated approaches that address the complex biology and clinical challenges of PI3Kδ-targeted therapy.

Conclusion

References

- 1. Targeting PI3K in cancer: mechanisms and advances in ... [molecular-cancer.biomedcentral.com]

- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CDZ173 (Leniolisib), Representing a ... [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide 3-kinase inhibitor [en.wikipedia.org]

- 5. PI3K Inhibitors: Understanding Toxicity Mechanisms and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 7. The p110δ crystal structure uncovers mechanisms for ... [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 3 Kinase Inhibitor - an overview [sciencedirect.com]

- 9. PI3K Inhibitors Clinical Trials Analysis 2025 [theglobeandmail.com]

- 10. PI3K inhibitors feature [icr.ac.uk]

Compound Background and Mechanism of Action

Acalisib (also known as GS-9820 or CAL-120) is an investigational small molecule drug that acts as a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2] [3]. Its mechanism and selectivity profile are summarized below.

PI3K Isoform Selectivity of this compound (IC₅₀ values) [3] [4]

| Target | IC₅₀ (nM) | Notes |

|---|---|---|

| PI3Kδ (p110δ) | 12.7 nM | Primary target; highly potent inhibition |

| PI3Kγ (p110γ) | 1389 nM | ~109-fold less potent than PI3Kδ |

| PI3Kβ (p110β) | 3377 nM | ~266-fold less potent than PI3Kδ |

| PI3Kα (p110α) | 5441 nM | ~428-fold less potent than PI3Kδ |

| hVps34 | 12682 nM | Off-target; very weak activity |

| DNA-PK | 18749 nM | Off-target; very weak activity |

The PI3Kδ isoform is primarily expressed in cells of hematopoietic origin and plays a critical role in B-cell receptor signaling, which promotes cell survival, proliferation, and metabolism [1] [3]. By selectively inhibiting PI3Kδ, this compound disrupts these pro-survival signals in malignant B-cells, leading to cancer cell death [2].

Diagram 1: this compound selectively inhibits PI3Kδ, blocking downstream AKT/mTOR signaling and inducing cancer cell death.

Key Clinical Trial Data and Efficacy

A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound in adults with relapsed/refractory lymphoid malignancies who had measurable lymphadenopathy and required therapy [2]. Key design elements and efficacy outcomes are summarized below.

Clinical Trial Design and Patient Demographics [2]

| Trial Aspect | Details |

|---|---|

| ClinicalTrials.gov ID | NCT01705847 |

| Phase | 1b |

| Study Design | Open-label, dose escalation and expansion |

| Dosing Regimens | 50, 100, 200, and 400 mg administered orally twice daily |

| Primary Endpoint | Evaluate the maximum tolerated dose (MTD) |

| Patient Population | 38 treated patients with recurrent lymphoid malignancies |

| Median Age | 69 years (range: 48-81) |

| Median Prior Therapies | 3 (range: 2-4) |

| Key Disease Types | CLL (57.9%), NHL (39.5%), HL (2.6%) |

Efficacy Outcomes from the Phase 1b Trial [2]

| Efficacy Measure | All Patients (N=38) | CLL Patients | NHL/HL Patients | 400 mg BID Cohort (N=29) |

|---|---|---|---|---|

| Overall Response Rate (ORR) | 42.1% (16 PR) | 53.3% | 28.6% | 41.4% (12 PR) |

| Lymph Node Response | N/A | 85.7% (12/14) | 36.4% (4/11) | Data not specified |

| Median Progression-Free Survival (PFS) | N/A | 16.6 months | 4.0 months | 8.2 months |

Safety and Toxicity Profile

The safety profile of this compound was characterized by a spectrum of adverse events commonly associated with PI3Kδ inhibitors, suggesting a potential class effect [2].

- Most Frequent Treatment-Emergent Adverse Events (TEAEs): Diarrhea, rash, elevated liver transaminases (ALT/AST), and infections [2].

- Grade ≥3 Events: Grade 3 or higher this compound-related TEAEs occurred in 55.3% (21/38) of patients. Grade ≥3 laboratory elevations in ALT and AST were observed in 10.5% and 7.9% of patients, respectively. Grade ≥3 infections (e.g., pneumonia) were reported in several patients [2].

- Discontinuations and Fatalities: this compound-related AEs leading to permanent drug discontinuation occurred in the 400 mg twice-daily cohort and included events like rash, hemolysis, hypersensitivity, and elevated transaminases. In the overall study population, 23.7% (9/38) of patients had an AE that led to death; most common were pneumonia and respiratory failure [2].

Experimental Protocol for In Vitro Assessment

The following methodology is adapted from studies characterizing PI3Kδ inhibitors like this compound. This protocol can be used to assess the compound's activity in B-cell malignancy models.

Objective: To evaluate the inhibitory effects of this compound on PI3Kδ-mediated signaling and functional responses in human basophil or B-cell lines.

Materials:

- Test Compound: this compound (reconstituted in DMSO to a stock concentration of 10 mM) [4]

- Cells: Human basophils (e.g., KU812 cell line) or human B-cell malignancy lines (e.g., MEC1, Jeko-1)

- Stimuli: Anti-IgE (for basophil FcεRI activation) or Anti-IgM (for B-cell receptor activation)

- Key Reagents: Flow cytometry antibodies (e.g., anti-CD63 for basophils, anti-pAKT for signaling)

Methodology:

Cell Preparation and Pre-treatment:

- Culture cells in appropriate medium. Harvest cells during logarithmic growth phase.

- Seed cells into multi-well plates and pre-treat with a serial dilution of this compound (e.g., ranging from 1 nM to 10,000 nM) or vehicle control (DMSO) for 1-2 hours.

Cell Stimulation:

- Stimulate the pre-treated cells with a relevant agonist.

- For basophil activation assessment, stimulate with anti-IgE (to cross-link FcεRI) for 15-30 minutes and measure CD63 surface expression via flow cytometry. This compound showed an EC₅₀ of 14 nM in this assay [2] [3].

- For B-cell signaling assessment, stimulate with anti-IgM (to activate the BCR) for a short duration (e.g., 15 min) and lyse cells for western blotting.

Signal Transduction Analysis:

- Analyze lysates by Western Blot to detect phosphorylation of key proteins in the PI3K pathway, primarily AKT (Ser473).

- The reduction in p-AKT levels relative to total AKT in stimulated, this compound-treated cells compared to the stimulated, untreated control indicates pathway inhibition.

Data Analysis:

- Calculate the percentage of inhibition of CD63 expression or p-AKT signal at each drug concentration.

- Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Research Context and Future Directions

This compound represents the "second-generation" of PI3Kδ inhibitors, developed for greater selectivity to potentially improve the therapeutic window [2]. However, its clinical investigation appears to have paused after the Phase 1b trial, as no subsequent late-stage trials have been widely reported. The observed toxicities (hepatotoxicity, infections, immune-mediated events) in the trial were consistent with other PI3Kδ inhibitors like idelalisib and duvelisib, highlighting challenges with this target class [2].

Current research in oncology continues to focus on the PI3K/AKT/mTOR pathway due to its frequent dysregulation in cancer, exploring combinations and novel agents to overcome resistance and improve tolerability [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Final results of a phase 1b study of the safety and efficacy ... [nature.com]

- 3. This compound (GS-9820) - Selective PI3K Inhibitor [apexbt.com]

- 4. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

Acalisib lymphoid malignancies clinical trial

Drug Profile and Mechanism of Action

Acalisib is a second-generation, selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform plays a critical role in B-cell activation, proliferation, and survival, and its pathway is hyperactive in many B-cell malignancies [2].

The high selectivity of this compound was confirmed in a human basophil activation assay, where it suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM. The compound was highly selective for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, and no binding to other kinases was observed at a concentration of 10 µM [1].

The following diagram illustrates the proposed mechanism of action of this compound in targeting the PI3Kδ pathway in B-cells.

Clinical Trial Design & Methodology

The key details of the phase 1b study (NCT01705847) are as follows [1]:

- Study Design: Open-label, dose escalation and expansion.

- Population: Adults with relapsed/refractory lymphoid malignancies (CLL, NHL, HL) with measurable lymphadenopathy who required therapy. Patients had a median of 3 prior therapies.

- Dosing: Utilized a 3 + 3 design. This compound was administered orally at 50, 100, 200, and 400 mg twice daily.

- Primary Endpoint: Evaluation of the maximum tolerated dose (MTD).

- Secondary Endpoints: Characterization of dose-limiting toxicities (DLTs), efficacy (per standard response criteria), and overall safety profile.

- Treatment Duration: Patients received treatment until disease progression or unacceptable toxicity. The median treatment duration was 5.8 months.

- Pharmacokinetic (PK) Analysis: Plasma samples were collected at predefined time points and analyzed using a validated liquid chromatography–tandem mass spectrometry assay. A non-compartmental PK approach was used to analyze concentration-time data.

Efficacy and Safety Data Summary

The final data cutoff was August 17, 2016, with a median follow-up of 6 months. A total of 38 patients received at least one dose of this compound [1].

The tables below summarize the key efficacy and safety outcomes.

Table 1: Efficacy Outcomes by Disease Type (Independent Review) [1]

| Disease Type | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Lymph Node Response |

|---|---|---|---|---|---|

| All Patients | 38 | 42.1% (16/38) | 0% | 42.1% (16/38) | - |

| CLL | 22 | 53.3% | 0% | 53.3% | 85.7% (12/14) |

| NHL/HL | 16 | 28.6% | 0% | 28.6% | 36.4% (4/11) |

| 400 mg BID Cohort | 29 | 41.4% (12/29) | 0% | 41.4% (12/29) | - |

Table 2: Most Frequent Treatment-Emergent Adverse Events (TEAEs) Related to this compound [1]

| Adverse Event (Any Grade) | All Patients (N=38) | All Patients - Grade ≥3 | 400 mg BID Cohort (N=29) | 400 mg BID - Grade ≥3 |

|---|---|---|---|---|

| Diarrhea | 23.7% (9) | 10.5% (4) | 20.7% (6) | 10.3% (3) |

| Rash | 21.1% (8) | 10.5% (4) | 27.6% (8) | 13.8% (4) |

| Increased ALT | 13.2% (5) | 2.6% (1) | 13.8% (4) | 3.4% (1) |

| Increased AST | 13.2% (5) | 2.6% (1) | 13.8% (4) | 3.4% (1) |

| Decreased Neutrophil Count | 7.9% (3) | 7.9% (3) | 10.3% (3) | 10.3% (3) |

Interpretation and Clinical Implications

- Efficacy: this compound demonstrated clinical activity in a heavily pre-treated population, with higher response rates observed in CLL compared to NHL/HL [1]. The median progression-free survival (PFS) for the 400 mg cohort was 8.2 months, with a longer PFS in CLL patients (16.6 months) than in NHL/HL patients (4.0 months) [1].

- Safety: The safety profile was manageable, with gastrointestinal events (diarrhea), rash, transaminase elevations, and infections being the most notable AEs [1]. No dose-limiting toxicities were reported in the tested range, and the maximum tolerated dose was not identified [1].

- Dosing: Doses from 50 mg to 400 mg twice daily were explored. The 400 mg twice daily dose was used in the expansion cohort and formed the basis for the efficacy analysis [1].

Further Research and Development Context

It is noteworthy that the development pathway for PI3K inhibitors has evolved since this this compound trial. Other PI3K inhibitors, like idelalisib, have faced regulatory challenges due to significant toxicities observed in post-marketing studies, leading to voluntary withdrawals for some indications [3]. This underscores the importance of long-term safety monitoring for drugs in this class.

References

Acalisib pharmacological action

The PI3Kδ Inhibitor Landscape

PI3Kδ inhibitors belong to a class of targeted cancer therapies that block the delta isoform of Phosphatidylinositol 3-kinase, which is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling and survival [1] [2]. The table below summarizes key PI3Kδ inhibitors for comparison.

| Inhibitor Name | Primary Target(s) | Key Indications (Approved or in Trials) | Development Status & Notes |

|---|---|---|---|

| Idelalisib [2] | PI3Kδ | Follicular Lymphoma, CLL, SLL | First FDA-approved (2014) PI3Kδ inhibitor [2]. |

| Amdizalisib (HMPL-689) [3] [2] | PI3Kδ | Non-Hodgkin's Lymphoma | Clinical-stage; shown favorable PK profile and high selectivity [3] [2]. |

| Umbralisib [2] | PI3Kδ, CK1-ε | MCL, FL | Accelerated FDA approval; later withdrawn due to safety concerns [2]. |

| Duvelisib [2] | PI3Kδ, PI3Kγ | Relapsed/Refractory CLL, FL, SLL | FDA-approved; a dual inhibitor of δ and γ isoforms [2]. |

PI3Kδ Signaling Pathway and Mechanism of Action

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism of PI3Kδ inhibitors.

Diagram 1: PI3Kδ inhibitors block the conversion of PIP2 to PIP3, preventing downstream oncogenic signaling in B-cells.

Mechanistically, PI3Kδ inhibitors are ATP-competitive and bind to the kinase domain of the p110δ catalytic subunit [3]. This prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. Reduced PIP3 formation impedes the activation of downstream effectors like AKT and mTOR, ultimately suppressing signals for B-cell proliferation, survival, and metabolism [1] [4].

Standard Experimental Protocols for Characterization

For any investigational PI3Kδ inhibitor like "Acalisib," a standard battery of experiments would be conducted. The methodologies below are derived from studies on similar inhibitors like amdizalisib and alpelisib.

In Vitro ADME and Pharmacokinetic Profiling

These studies assess the fundamental drug-like properties of a compound [5] [3] [2].

- Plasma Protein Binding (PPB): Uses techniques like Rapid Equilibrium Dialysis (RED). A value of ~90% bound indicates high plasma protein binding, which can impact free drug concentration [2].

- Metabolic Stability: Incubates the drug with hepatic microsomes (human and preclinical species) to calculate intrinsic clearance and predict in vivo half-life [2].

- Drug-Drug Interaction (DDI) Potential:

- Permeability and Transporters: Uses the Caco-2 cell model to evaluate intestinal absorption potential and determine if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp) [2].

In Vivo Pharmacokinetics and Mass Balance

These studies are critical for understanding the drug's behavior in a whole organism and are typically required for regulatory approval [5] [3].

- Study Design: A radiolabeled mass balance study (e.g., using [¹⁴C]-labeled drug) in a relevant animal model (rats) or human volunteers. This allows for tracking the drug and all its metabolites [3].

- Key Parameters: After a single oral dose, samples (blood, plasma, urine, feces) are collected over time to determine:

- Absorption: Time to peak concentration (Tₘₐₓ) and maximum concentration (Cₘₐₓ).

- Exposure: Area under the concentration-time curve (AUC).

- Elimination: Half-life (t₁/₂).

- Excretion Routes: Percentage of the administered dose recovered in urine and feces.

- Metabolite Identification: Using LC-MS/MS to identify and quantify all major metabolites [5] [3].

Efficacy and Safety Models

- In Vivo Efficacy: Efficacy is typically evaluated in Patient-Derived Xenograft (PDX) models established in immunocompromised mice. The primary metric is often the Objective Response Rate (ORR), which includes complete and partial tumor regressions [6].

- Safety and Toxicity Monitoring: A common, mechanism-based adverse event for PI3Kδ inhibitors is immune-mediated gastrointestinal toxicity (e.g., diarrhea, colitis). Studies closely monitor these events and investigate their link to immune dysregulation, such as the inhibition of T-regulatory cells [2].

Future Directions and Challenges

The clinical development of PI3K inhibitors faces challenges including acquired resistance and on-target/off-tumor toxicities [1] [7] [8]. Resistance often occurs through reactivation of the PI3K pathway (e.g., via mTORC1) or activation of compensatory survival pathways [8]. Next-generation strategies aim to improve therapeutic windows by developing:

- More Isoform-Selective Inhibitors to reduce off-target effects [1] [7].

- Intermittent Dosing Schedules to manage toxicity while maintaining efficacy [7].

- Rational Combination Therapies, such as with metabolic drugs or autophagy modulators, to overcome resistance [8].

References

- 1. Targeting PI3K family with small-molecule inhibitors in ... [molecular-cancer.biomedcentral.com]

- 2. Preclinical pharmacokinetic characterization of amdizalisib, ... [frontiersin.org]

- 3. Mass balance, metabolism, and pharmacokinetics of [ 14 C ... [frontiersin.org]

- 4. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism, and excretion of [(14) ... [pubmed.ncbi.nlm.nih.gov]

- 6. Lessons learned from 20 years of preclinical testing in ... [pmc.ncbi.nlm.nih.gov]

- 7. Can Next-Generation PI3K Inhibitors Unlock the Full ... [sciencedirect.com]

- 8. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

Biochemical Profile & Selectivity

Acalisib exhibits high potency and selectivity for the PI3Kδ isoform. The table below summarizes its published IC₅₀ values against key PI3K class I isoforms and related kinases [1] [2] [3].

| Target | IC₅₀ (nM) | Selectivity Fold (vs. PI3Kδ) |

|---|---|---|

| PI3Kδ | 12.7 | 1 |

| PI3Kγ | 1,389 | ~109 |

| PI3Kβ | 3,377 | ~266 |

| PI3Kα | 5,441 | ~428 |

| hVps34 | 12,682 | ~998 |

| DNA-PK | 18,749 | ~1,476 |

This selectivity profile was confirmed in cellular models. In a human basophil activation assay, this compound suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM. In contrast, inhibition of formyl-methionyl-leucyl-phenylalanine (fMLP) PI3Kγ-mediated CD63 expression required a much higher EC₅₀ of 2,065 nM, further demonstrating its functional selectivity for the δ isoform in immune cells [1] [3].

Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay

- Objective: To determine the IC₅₀ of this compound against various PI3K isoforms.

- Methodology: Use commercially available PI3K kinase activity assays. Recombinant PI3K isoforms are incubated with this compound across a concentration gradient (e.g., 1 nM to 10,000 nM). The reaction typically includes substrate (PIP₂), ATP, and detection of the product (PIP₃) using ELISA-based or ADP-Glo methods.

- Key Finding: The high selectivity of this compound was validated by the fact that no binding to other kinases was observed at a concentration as high as 10 µM [1].

2. Cellular Target Engagement (Basophil Activation Assay)

- Objective: To confirm functional cellular activity and isoform selectivity.

- Methodology:

- Isolate human basophils from peripheral blood.

- Pre-treat cells with this compound or vehicle for a defined period.

- Activate distinct signaling pathways: stimulate FcεRI to engage PI3Kδ, or stimulate with fMLP to engage PI3Kγ.

- Measure cell surface activation marker CD63 by flow cytometry.

- Data Analysis: Calculate EC₅₀ values for the inhibition of CD63 expression for each pathway [1].

3. In Vivo Efficacy (Xenograft Mouse Model)

- Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

- Methodology:

- Implant mice with hematologic malignancy cell lines (e.g., multiple myeloma) or patient-derived xenografts.

- Once tumors are established, randomize mice into control and treatment groups.

- Administer this compound orally, for example, at 10 mg/kg, typically twice daily.

- Monitor tumor volume regularly and calculate tumor growth inhibition.

- Key Finding: A dose of 10 mg/kg of this compound was shown to be sufficient to reduce the growth of multiple myeloma xenografts in mice [2] [3].

Clinical Trial Evidence

A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [1] [4].

- Study Design: Dose escalation and expansion using a 3 + 3 design with oral this compound at 50, 100, 200, and 400 mg twice daily.

- Patient Demographics: 38 treated patients (median age 69) with a median of 3 prior therapies. The cohort included CLL (57.9%), NHL (39.5%), and HL (2.6%).

- Efficacy Results:

- Overall Response Rate (ORR): 42.1% across all doses, with all responses being partial responses (PRs).

- Disease-Specific ORR: Higher efficacy was observed in CLL patients (53.3%) compared to NHL/HL patients (28.6%).

- Lymph Node Response: 85.7% in CLL patients vs. 36.4% in NHL/HL patients.

- Progression-Free Survival (PFS): For patients initially treated with 400 mg twice daily, the median PFS was 8.2 months; 16.6 months for CLL and 4.0 months for NHL/HL.

- Safety Profile: The most frequent treatment-emergent adverse events (TEAEs) considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. These toxicities are consistent with the immune-mediated and infectious class effects observed with other PI3Kδ inhibitors [1] [5] [4].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by selectively inhibiting PI3Kδ, a kinase highly expressed in leukocytes and critical for B-cell receptor signaling and cytokine-driven survival [5] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.

Application Notes for Researchers

- Research Use: this compound is a valuable tool compound for selectively dissecting PI3Kδ-mediated signaling in hematopoietic cells, with minimal off-target effects on other PI3K class I isoforms at physiologically relevant concentrations [2] [3].

- Clinical Translation: The phase 1b trial data supports the therapeutic potential of this compound in CLL and B-cell lymphomas. However, its development should carefully manage the class-effect toxicities, particularly immune-mediated events and infections [1] [4].

- Formulation & Handling: For in vitro work, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). It is stable when stored desiccated at -20°C, protected from light [3].

References

- 1. Final results of a phase 1b study of the safety and efficacy of the PI Kδ... 3 [pmc.ncbi.nlm.nih.gov]

- 2. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 3. (GS-9820) | CAS:870281-34-8 | this compound Kδ inhibitor | High Purity PI 3 [biocrick.com]

- 4. Final results of a phase 1b study of the safety and efficacy ... [nature.com]

- 5. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

Acalisib potency selective inhibition

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a second-generation, potent, and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. PI3Kδ is a key signal transduction molecule predominantly expressed in hematopoietic and immune cells, playing a critical role in B-cell development, proliferation, and survival [3] [2]. By selectively inhibiting PI3Kδ, this compound disrupts constitutive PI3K pathway activation in malignant B cells, leading to reduced cell proliferation and induction of apoptosis [1] [2].

Biochemical and Cellular Potency Profile

The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.

Table 1: Biochemical Selectivity of this compound against PI3K Isoforms and Related Kinases

| Target | IC₅₀ (nM) | Selectivity Fold (vs. PI3Kδ) | Source/Assay |

|---|---|---|---|

| p110δ (PI3Kδ) | 12.7 - 14 nM | 1x | ADP-Glo Kinase Assay [4] |

| p110γ (PI3Kγ) | 1,389 nM | ~109-fold | ADP-Glo Kinase Assay [4] |

| p110β (PI3Kβ) | 3,377 nM | ~266-fold | ADP-Glo Kinase Assay [4] |

| p110α (PI3Kα) | 5,441 nM | ~428-fold | ADP-Glo Kinase Assay [4] |

| hVps34 | 12,682 nM | ~999-fold | Not Specified [4] |

| DNA-PK | 18,749 nM | ~1,476-fold | Not Specified [4] |

| mTOR | >10,000 nM | >787-fold | Not Specified [4] |

Table 2: Cellular Activity of this compound

| Assay Description | Cellular System/Stimulus | Readout | Result (EC₅₀/IC₅₀) |

|---|---|---|---|

| Basophil Activation | Human basophils / anti-IgE | CD63 expression | 14 nM [1] |

| pAKT Inhibition | Mouse B cells / anti-mouse IgD | pAKT (Flow Cytometry) | Significant inhibition observed [4] |

| pAKT Inhibition | Fibroblasts / PDGF | pAKT | 50% reduction at 11,585 nM [4] |

| pAKT Inhibition | Fibroblasts / LPA | pAKT | 50% reduction at 2,069 nM [4] |

In Vivo Efficacy and Clinical Data

This compound has demonstrated anti-tumor activity in preclinical models and has been evaluated in a Phase 1b clinical trial for lymphoid malignancies.

Preclinical In Vivo Efficacy: In a study investigating the contribution of PI3K isoforms to obesity, this compound (10 mg/kg) showed no significant effect on body weight in obese hyperphagic ob/ob mice. In contrast, this dose was sufficient to reduce the growth of multiple myeloma xenografts in mice, indicating its potency in hematological malignancy models [4].

Clinical Trial Summary (NCT01705847): A Phase 1b, open-label, dose-escalation and expansion study evaluated the safety and efficacy of this compound monotherapy in adults with recurrent lymphoid malignancies [1].

- Dosing: Oral this compound was tested at 50, 100, 200, and 400 mg twice daily. The maximum tolerated dose (MTD) was not determined within this range.

- Efficacy: The overall response rate (ORR) across all doses was 42.1% (16 partial responses). In the 400 mg twice-daily expansion cohort (n=29), the ORR was 41.4%. A higher ORR was observed in patients with Chronic Lymphocytic Leukemia (CLL) (53.3%) compared to those with Non-Hodgkin's Lymphoma/Hodgkin's Lymphoma (NHL/HL) (28.6%) [1].

- Safety: The most frequent treatment-emergent adverse events considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. Grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in 10.5% and 7.9% of patients, respectively, but often resolved after dose interruption [1].

Experimental Protocols

While the search results provide descriptions of assay outcomes, they do not contain the step-by-step, detailed methodologies required for full experimental replication. The following points summarize the general experimental approaches referenced.

Biochemical Kinase Inhibition Assay:

- Principle: ADP-Glo Kinase Assay, which measures the ADP produced by a kinase reaction.

- Key Components: Purified PI3K enzymes (e.g., p110δ/p85α), test compound (this compound), ATP, and PIP2 substrate.

- Procedure Summary: The compound is serially diluted and incubated with the kinase enzyme and substrates. The reaction is stopped, and the ADP-Glo Reagent is added to terminate the kinase reaction and deplete residual ATP. A second reagent is then added to convert ADP to ATP, which is detected using a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to kinase activity.

- Data Analysis: IC₅₀ values are calculated from the dose-response curves of percent inhibition versus compound concentration [4].

Cellular pAKT Inhibition Assay:

- Cell Lines: Raji (B-cell lymphoma), Farage (B-cell lymphoma), or isolated primary mouse B cells.

- Stimulation: Cells are stimulated with anti-human IgM or anti-mouse IgD to activate the B-cell receptor and downstream PI3Kδ signaling.

- Treatment & Lysis: Cells are treated with a concentration range of this compound, followed by cell lysis.

- Detection (TR-FRET): Phospho-AKT (Ser473) levels are quantified using a TR-FRET-based cellular assay kit (e.g., Cisbio phospho-AKT kit). This technology relies on antibody-specific, time-resolved fluorescence resonance energy transfer for a highly sensitive and homogeneous readout [3].

- Alternative Detection (FACS): For in vivo pharmacodynamic studies, whole blood from treated animals is collected and stimulated. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against pAKT. The levels of pAKT are analyzed using flow cytometry (e.g., Guava easyCyte HT) [3].

In Vivo Efficacy Study Protocol (Representative):

- Animal Model: Immunodeficient mice (e.g., SCID, NCG) implanted with human B-cell lymphoma xenografts (e.g., MINO, TMD8 cells). Mice are often pre-treated with cyclophosphamide for myeloablation.

- Dosing: Mice are randomized into control and treatment groups. This compound is typically administered orally, often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [4] [5]. Dosing regimens vary but can be twice daily.

- Endpoint Measurements: Tumor volume is measured regularly. The study continues until vehicle-treated tumors reach a predetermined size. Data is presented as best percent change from baseline or tumor growth inhibition [3] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by this compound and the key experimental approaches for its evaluation.

Summary and Research Context

This compound is a well-characterified, selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. Its high selectivity profile may offer a differentiated safety and efficacy profile compared to earlier, less selective PI3K inhibitors. However, like other agents in its class, its clinical use requires careful management of adverse events such as transaminase elevations and infections [1] [2]. The development of this compound and other next-generation PI3Kδ inhibitors like BGB-10188 [3] highlights the ongoing effort to refine targeted therapy in hematological cancers by improving selectivity and managing toxicity.

References

- 1. Final results of a phase 1b study of the safety and efficacy ... [pmc.ncbi.nlm.nih.gov]

- 2. Research advances on selective phosphatidylinositol 3 ... [sciencedirect.com]

- 3. A highly selective PI3Kδ inhibitor BGB-10188 shows ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 5. This compound (GS-9820) | PI3K inhibitor - Selleck Chemicals [selleckchem.com]

Acalisib in vitro protocol

Acalisib at a Glance

This compound (GS-9820) is a second-generation, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating B-cell-mediated malignancies [1].

Quantitative Profiling of this compound

The table below summarizes the in vitro inhibitory profile of this compound against key kinases.

Table 1: Selectivity Profile of this compound (IC₅₀ Values) [2]

| Target | IC₅₀ (nM) | Note |

|---|---|---|

| PI3Kδ | 12.7 | Primary target |

| PI3Kγ | 1,389 | ~109-fold less sensitive than δ isoform |

| PI3Kβ | 3,377 | ~266-fold less sensitive than δ isoform |

| PI3Kα | 5,441 | ~428-fold less sensitive than δ isoform |

| hVps34 | 12,682 | Class III PI3K, highly selective |

| DNA-PK | 18,749 | Highly selective |

Documented Cell-Based Assays and Findings

Published studies describe several key in vitro models used to characterize this compound's activity.

1. Basophil Activation Assay

- Purpose: To demonstrate functional inhibition of PI3Kδ in a cellular context.

- Methodology: Inhibition of FcεRI (a pathway dependent on PI3Kδ) mediated CD63 surface expression was measured in human basophils [1].

- Outcome: this compound suppressed CD63 expression with an EC₅₀ of 14 nM, confirming its potent cellular activity against PI3Kδ [1].

2. Fibroblast Signaling Assays

- Purpose: To confirm selectivity in cells where other PI3K isoforms are active.

- Methodology:

- PDGF-induced pAkt: Platelet-derived growth factor (PDGF) signals primarily through PI3Kα in fibroblasts.

- LPA-induced pAkt: Lysophosphatidic acid (LPA) signals primarily through PI3Kβ in fibroblasts.

- Outcome: this compound required much higher concentrations to inhibit these pathways (IC₅₀ of 11,585 nM for PDGF and 2,069 nM for LPA), consistent with its high selectivity for δ over α and β isoforms [2] [3].

3. Osteoclast Cytoskeletal Assay

- Purpose: To study the effect on cytoskeletal dynamics in a relevant cell type.

- Methodology: Isolated rat osteoclasts were treated with this compound, and changes in cell morphology and the actin cytoskeleton were observed.

- Outcome: this compound induced a rapid retraction of lamellipodia (65-75% within 10-15 minutes) and significantly reduced the incidence of F-actin belts [3].

4. Cell Migration Assay

- Principle: The PI3Kδ pathway is critical for B-cell migration. While detailed protocols for this compound are not listed, studies on related inhibitors like Idelalisib used transwell migration assays toward a chemoattractant SDF-1α (CXCL12) [4]. This is a standard method that could be adapted for this compound.

Experimental Workflow and Signaling Context

The following diagram outlines the logical flow of key in vitro experiments and the cellular signaling pathways they probe, based on the data from the search results.

References

- 1. Final results of a phase 1b study of the safety and efficacy ... [nature.com]

- 2. medchemexpress.com/ this compound .html [medchemexpress.com]

- 3. (GS-9820) | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 4. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro ... [pmc.ncbi.nlm.nih.gov]

Acalisib Solubility in DMSO and Stock Solution Preparation

Acalisib is characterized as a poorly water-soluble compound [1]. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions for in vitro studies [2] [3] [1].

The table below summarizes the key solubility data from different suppliers:

| Source | Solubility in DMSO | Molecular Weight (g/mol) |

|---|---|---|

| Selleckchem [2] | 80 mg/mL (199.3 mM) | 401.40 |

| MedChemExpress (MCE) [3] | 125 mg/mL (311.41 mM) | 401.40 |

| ApexBio [1] | ≥ 19.2 mg/mL | 401.40 |

The following protocol is adapted from supplier recommendations and general best practices for handling DMSO-soluble compounds [2] [3].

Materials

- This compound powder (e.g., HY-12644 from MedChemExpress [3])

- Anhydrous DMSO (e.g., CAS 67-68-5 [4])

- Analytical balance

- Sterile glass vial or microcentrifuge tubes

- Micropipettes and tips

- Ultrasonic water bath (optional, to aid dissolution)

- Personal protective equipment (lab coat, gloves, safety glasses)

Step-by-Step Procedure

- Calculation: Calculate the mass of this compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 50 mM × 0.001 L × 401.40 mg/mmol = 20.07 mg

- Weighing: Tare an empty vial and accurately weigh out the calculated mass of this compound powder.

- Dissolution: Add the appropriate volume of anhydrous DMSO directly to the vial containing the powder. For a 50 mM stock, this would be 1 mL of DMSO per 20.07 mg of powder.

- Mixing: Cap the vial tightly and vortex vigorously until the solution appears clear. If any undissolved particles remain, briefly place the vial in an ultrasonic water bath for 1-2 minutes to aid dissolution.

- Aliquoting and Storage: Immediately aliquot the master stock solution into smaller, single-use vials to minimize freeze-thaw cycles and prevent absorption of moisture.

The workflow below summarizes the key steps for preparing the this compound stock solution.

Critical Considerations for Experimental Use

- DMSO Concentration in Cell Cultures: When adding the stock solution to cell culture media, the final DMSO concentration should typically be kept below 0.5% (v/v), and ideally at 0.3125% or lower, to minimize solvent cytotoxicity, which can vary by cell line [5].

- Moisture Control: DMSO is hygroscopic (absorbs water from the air). Use fresh, anhydrous DMSO and ensure containers are tightly sealed. Moisture absorption can cause precipitation of the compound and reduce the effective concentration [2] [3].

- Stability: Always use sterile DMSO and practice aseptic technique when preparing stock solutions intended for cell culture work to prevent microbial contamination.

Mechanism of Action & Background

This compound (GS-9820, CAL-120) is a potent and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [2] [3]. Its selectivity profile is summarized below:

| Target Protein | IC₅₀ (nM) | Selectivity vs. PI3Kδ |

|---|---|---|

| PI3Kδ (p110δ) | 12.7 - 14 [2] [3] | - |

| PI3Kγ (p110γ) | 1,389 [3] | ~109-fold |

| PI3Kβ (p110β) | 3,377 [3] | ~266-fold |

| PI3Kα (p110α) | 5,441 [3] | ~428-fold |

| mTOR, DNA-PK | >10,000 [2] [3] | >700-fold |

This mechanism is particularly relevant in hematologic malignancies, as PI3Kδ is highly expressed in cells of hematopoietic origin and plays a key role in B-cell activation, proliferation, and survival [2] [1]. This compound has been investigated in a Phase 1 clinical trial for lymphoid malignancies (NCT01705847) [2].

Important Disclaimer

This information is intended for research purposes only and not for diagnostic or therapeutic use [1]. All handling of chemical compounds should be performed by trained personnel in accordance with relevant laboratory safety guidelines.

References

- 1. This compound (GS-9820) - Selective PI3K Inhibitor [apexbt.com]

- 2. This compound (GS-9820) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. This compound (GS-9820) | PI3K Inhibitor [medchemexpress.com]

- 4. Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer [solutions.actylis.com]

- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of ... [mdpi.com]

Acalisib stock solution preparation

Acalisib at a Glance

This compound (also known as GS-9820 or CAL-120) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its high selectivity makes it a valuable tool for studying B-cell function and lymphoid malignancies [1] [2] [3].

The table below summarizes its core biochemical properties and selectivity profile:

| Property | Value / Description |

|---|---|

| Molecular Weight | 401.40 g/mol [1] [2] [3] |

| Chemical Formula | C₂₁H₁₆FN₇O [1] [2] [3] |

| CAS No. | 870281-34-8 [1] [2] [3] |

| Primary Target | PI3Kδ (p110δ) [1] [2] [3] |

| IC₅₀ for p110δ | 14 nM [1] or 12.7 nM [3] |

| Selectivity | 114- to 400-fold selective over other Class I PI3K enzymes (p110α, p110β, p110γ) [1] |

Its selectivity over related kinases is detailed in the following table:

| Target | Reported IC₅₀ (nM) | Source |

|---|---|---|

| p110δ (PI3Kδ) | 14.0 | [1] |

| p110γ (PI3Kγ) | 1,389 | [2] [3] |

| p110β (PI3Kβ) | 3,377 | [2] [3] |

| p110α (PI3Kα) | 5,441 | [2] [3] |

| hVps34 | 12,682 | [2] [3] |

| DNA-PK | 18,749 | [2] [3] |

| mTOR | >10,000 (No activity) | [1] |

Stock Solution Preparation & Storage

This compound has sufficient solubility in DMSO for in vitro experiments. Below are the standard protocols for preparing and storing stock solutions.

Recommended Solvent: DMSO

- Solubility: 80 mg/mL (199.3 mM) [1] to 125 mg/mL (311.41 mM) [3]. Note: Hygroscopic DMSO can absorb moisture from the air, which may reduce solubility over time. It is recommended to use fresh, newly opened DMSO for preparing stock solutions [1] [3].

- Insoluble in: Water and Ethanol [1].

Preparation of a 10 mM Stock Solution (Example) To prepare 1 mL of a 10 mM stock solution:

- Calculate the mass needed: (10 µmol/mL) × (401.40 mg/mmol) = 4.01 mg of this compound.

- Weigh out 4.01 mg of this compound powder.

- Add the powder to an appropriate vial.

- Add 1 mL of pure, anhydrous DMSO to dissolve the powder.

- Mix by vortexing or gentle sonication until the solution is clear.

Storage and Stability

- Stock Solution: Aliquot and store at -20°C or -80°C. Protect from light [3].

- Powder: Store at -20°C, and it is stable for at least 3 years from the date of receipt [1].

- Stability Note: While one study found that 85% of tested compounds were stable in wet DMSO (90/10 DMSO/water) for up to 2 years at 4°C, the recommended practice for this compound is to use pure DMSO to ensure optimal stability and solubility based on supplier data [4].

In Vivo Formulation Protocols

For animal studies, this compound requires specific formulations to ensure solubility and bioavailability upon administration. The following validated protocols are adapted from supplier recommendations [1] [3].

Protocol 1: Solution in PEG300/Tween80/Saline This formulation yields a clear solution suitable for most administration routes.

- Final Concentration: 2-4 mg/mL (5-10 mM) [1] [3].

- Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline [1] [3].

Preparation Steps:

- Prepare a concentrated DMSO stock solution (e.g., 80 mg/mL) [1].

- To a mixing vial, add 400 µL of PEG300.

- Add 50 µL of the DMSO stock solution to the PEG300 and mix evenly.

- Add 50 µL of Tween 80 to the mixture and mix evenly.

- Add 500 µL of saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL.

- Mix thoroughly. The final solution should be clear and used immediately for optimal results [1].

Protocol 2: Suspension in CMC-Na This is a fallback option if a solution is not feasible.

- Final Concentration: ≥5 mg/mL [1].

- Formulation: 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water [1].

- Preparation: Add 5 mg of this compound powder to 1 mL of CMC-Na solution and mix vigorously to form a homogeneous suspension [1].

Key Experimental Considerations

- Bioactivity Validation: In fibroblast-based assays, this compound showed high cellular selectivity for PI3Kδ. It only reduced PDGF-induced pAkt (via PI3Kα) by 50% at 11,585 nM and LPA-induced pAkt (via PI3Kβ) by 50% at 2,069 nM, confirming its selectivity in a cellular context [3].

- In Vivo Efficacy: In animal models, a dose of 10 mg/kg of this compound was sufficient to reduce the growth of multiple myeloma xenografts in mice. Notably, in studies on obese mice, this same dose did not affect body weight, unlike a PI3Kα inhibitor, further underscoring its isoform-specific action [3].

- Handling Precautions: this compound is for research use only and is not intended for human consumption. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) [2].

The following diagram illustrates the workflow for selecting and preparing the appropriate formulation for your experiment.

Conclusion

This guide provides a consolidated reference for working with this compound in a research environment. The key to obtaining reliable and reproducible data lies in the precise preparation of stock solutions, the careful choice of in vivo formulation, and a clear understanding of the compound's highly selective mechanism of action. Adhering to these detailed protocols will help ensure the success of your experiments investigating PI3Kδ signaling.

References

Acalisib (GS-9820): Application Notes and Protocols for Research Use

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a highly selective, small molecule ATP-competitive inhibitor of the PI3Kδ catalytic subunit [1] [2]. Its primary mechanism of action involves binding to the PI3Kδ kinase domain, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [3] [4]. This inhibition suppresses the downstream PI3K/Akt/mTOR signaling cascade, a pathway critically involved in cell survival, proliferation, and metabolism [3] [4] [5]. The following diagram illustrates the signaling pathway and the specific node targeted by this compound.

Its high selectivity for the p110δ isoform over other PI3K classes and related kinases like mTOR minimizes off-target effects, making it a valuable tool for dissecting PI3Kδ-specific functions in hematopoietic cells [1] [6]. In a human basophil activation assay, this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression, confirming its functional potency in a cellular context [7].

Biochemical and Pharmacological Profile

Key Biochemical Properties

- Molecular Formula: C₂₁H₁₆FN₇O [1] [2]